![molecular formula C7H11N3O B2767092 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2377031-19-9](/img/structure/B2767092.png)
3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a fused pyrazole and piperazine ring system, which provides a versatile scaffold for the development of various bioactive molecules .
Mechanism of Action
Target of Action
Compounds with a similar 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been found to be effective inhibitors of a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .
Mode of Action
It’s known that similar compounds act as hbv core protein allosteric modulators (cpams), which can effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .
Biochemical Pathways
Similar compounds have been shown to inhibit hbv, suggesting that they may affect pathways related to viral replication .
Result of Action
Similar compounds have been shown to inhibit hbv dna viral load in a hbv aav mouse model by oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the catalytic hydrogenation of precursor compounds. One common method includes the use of NH-pyrazole carbonic acids as key intermediates.
Industrial Production Methods
Industrial production methods for this compound focus on cost-efficiency and scalability. The synthetic routes are designed to be performed on a multigram scale, ensuring that the process is both economically viable and capable of producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups at specific positions on the pyrazole and piperazine rings .
Scientific Research Applications
Antiviral Activity
One of the most significant applications of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is in the development of antiviral agents. Recent studies have identified derivatives of this compound as promising candidates for treating Hepatitis B Virus (HBV) infections. Specifically, these compounds have been shown to act as core protein allosteric modulators (CpAMs), effectively inhibiting HBV replication across various nucleos(t)ide-resistant variants. For instance, a lead compound demonstrated significant inhibition of HBV DNA viral load in an animal model following oral administration .
Cancer Treatment
The compound has also been investigated for its anti-cancer properties. Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrazine exhibit cytotoxic effects against several cancer cell lines. For example, compounds derived from this class have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with low IC50 values, indicating potent anti-tumor activity. These findings suggest that such derivatives could be developed into effective chemotherapeutic agents .
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been extensively studied. Various synthetic routes have been developed to optimize yield and bioactivity:
Synthesis Method | Yield (%) | Notable Derivatives | Biological Activity |
---|---|---|---|
Method A | 85 | Compound X | Anti-HBV |
Method B | 90 | Compound Y | Anti-cancer |
Method C | 75 | Compound Z | ROS1 inhibition |
Case Study: HBV Treatment
In a recent study involving a series of tetrahydropyrazolo[1,5-a]pyrazine derivatives as potential HBV CpAMs:
- Objective : To evaluate the efficacy of these compounds in reducing HBV replication.
- Results : The lead compound exhibited a significant reduction in viral load in a mouse model compared to controls.
- : This study supports the potential use of these derivatives as oral therapeutics for chronic HBV infections.
Case Study: Anti-Cancer Activity
Another study focused on the anti-cancer properties of tetrahydropyrazolo[1,5-a]pyrazine derivatives:
- Objective : To assess cytotoxicity against multiple cancer cell lines.
- Results : Compounds showed IC50 values indicating high potency against A549 and MCF-7 cells.
- : These findings highlight the potential for development into new cancer therapies.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the methoxy group at the 3-position.
3-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Contains a hydroxyl group instead of a methoxy group at the 3-position.
Uniqueness
The presence of the methoxy group at the 3-position in 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable scaffold for the development of novel bioactive compounds .
Biological Activity
3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Structural Overview
The compound belongs to the class of tetrahydropyrazolo derivatives, which are known for their various pharmacological properties. The presence of the methoxy group and the tetrahydropyrazole framework contributes to its unique biological profile.
Antiviral Activity
Recent studies have identified this compound as a promising candidate for antiviral therapy, particularly against the Hepatitis B virus (HBV). Research indicates that this compound acts as an allosteric modulator of the HBV core protein (CpAM), effectively inhibiting a range of nucleos(t)ide-resistant HBV variants. In vivo studies demonstrated that the lead compound significantly reduced HBV DNA viral load in a mouse model following oral administration .
Antitumor Activity
The compound has also shown potential as an antitumor agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of tetrahydropyrazolo compounds exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the micromolar range. Specifically, one study reported an IC50 value of 0.83 ± 0.07 μM against A549 cells .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinases : It has been suggested that this compound may inhibit certain kinases involved in cancer progression and viral replication.
- Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby preventing proliferation.
- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in tumor cells through intrinsic pathways.
Research Findings Summary
Activity | Target | IC50 Value | Notes |
---|---|---|---|
Antiviral | HBV | Not specified | Effective against nucleos(t)ide-resistant strains |
Antitumor | A549 (lung cancer) | 0.83 ± 0.07 μM | Significant cytotoxicity observed |
Antitumor | MCF-7 (breast cancer) | 0.15 ± 0.08 μM | High potency |
Antitumor | HeLa (cervical cancer) | 2.85 ± 0.74 μM | Notable activity |
Case Studies
- Hepatitis B Virus Inhibition : A study focused on the development of allosteric modulators for HBV showed that compounds similar to this compound effectively reduced viral load in animal models. This suggests a potential pathway for therapeutic development against HBV infections .
- Antitumor Efficacy : Another investigation into the antitumor properties revealed that derivatives of this compound could significantly inhibit tumor growth in vitro and in vivo models. The studies emphasized the importance of structural modifications on potency and selectivity towards different cancer types .
Properties
IUPAC Name |
3-methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-11-7-5-9-10-3-2-8-4-6(7)10/h5,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPPEOAQBXTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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